1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine

Dopamine Transporter Reuptake Inhibition Synaptosomal Uptake Assay

1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine (CAS 67469-57-2), commonly referred to as GBR-12783, is a synthetic aryl-1,4-dialkenylpiperazine that functions as a potent, selective, and competitive inhibitor of the neuronal dopamine transporter (DAT). It inhibits [3H]dopamine uptake in rat striatal synaptosomes with an IC50 of 1.8 nM.

Molecular Formula C28H32N2O
Molecular Weight 412.6 g/mol
CAS No. 67469-57-2
Cat. No. B1232670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine
CAS67469-57-2
Synonyms1-(2-(diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine
GBR 12783
GBR 12921
GBR-12783
GBR-12921
Molecular FormulaC28H32N2O
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4
InChIInChI=1S/C28H32N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-17,28H,18-24H2
InChIKeyXFBDGHFDKJITGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine (CAS 67469-57-2): Scientific and Procurement Baseline


1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine (CAS 67469-57-2), commonly referred to as GBR-12783, is a synthetic aryl-1,4-dialkenylpiperazine that functions as a potent, selective, and competitive inhibitor of the neuronal dopamine transporter (DAT). It inhibits [3H]dopamine uptake in rat striatal synaptosomes with an IC50 of 1.8 nM [1]. Unlike its saturated-linker analog GBR-12935 or its fluorinated derivative GBR-12909 (vanoxerine), GBR-12783 incorporates both an unsaturated cinnamyl side-chain and an unsubstituted diphenylmethoxy group, conferring a distinct pharmacological profile that includes pro-cognitive properties and a relatively low abuse liability compared to classical psychostimulants such as cocaine [2].

Why Rigorous Chemical Identification and Pharmacological Validation of 1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine (CAS 67469-57-2) is Essential for Research Integrity


DAT inhibitors encompassing the GBR-series piperazines and classical blockers like cocaine and methylphenidate are not interchangeable. Subtle structural modifications—such as fluorination of the aryl rings (GBR-12909), saturation of the phenylpropyl linker (GBR-12935), or replacement of the piperazine core (benztropine)—produce profoundly different in vitro binding kinetics, in vivo durations of action, and behavioral profiles, including dopamine release liability, abuse potential, and unintended sigma receptor or nicotinic acetylcholine receptor activity [1][2]. Direct head-to-head studies demonstrate that GBR-12783 itself occupies a distinct niche; it is more potent than cocaine and methylphenidate yet lacks the dopamine-releasing properties of amphetamine-like agents at therapeutic concentrations, and uniquely among this series, it has been shown to enhance hippocampal acetylcholine release and improve memory performance in preclinical models [3].

Quantitative Differentiation of 1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine (CAS 67469-57-2) from Its Closest Research-Grade Analogs


Dopamine Uptake Inhibition Potency: GBR-12783 vs. Field-Standard DAT Blockers

GBR-12783 demonstrates a significantly higher potency at the dopamine transporter compared to the classical inhibitors cocaine and methylphenidate, as established in a competitive [3H]dopamine uptake assay using rat striatal synaptosomes. The rank order of potency was explicitly reported as GBR 12783 > amfonelic acid > mazindol > pyrovalerone > nomifensine > benztropine > amineptine > methylphenidate > cocaine [1]. The IC50 of GBR-12783 is 1.8 nM, representing a >95-fold increase in potency over cocaine, which exhibits an IC50 of approximately 172-359 nM in comparable synaptosomal preparations [2].

Dopamine Transporter Reuptake Inhibition Synaptosomal Uptake Assay

Monoamine Transporter Selectivity Profile: DAT vs. NET and SERT

GBR-12783 demonstrates a high degree of selectivity for the dopamine transporter over the norepinephrine and serotonin transporters. In synaptosomal preparations, GBR-12783 was found to be 18-90 times less potent against norepinephrine uptake and 85-300 times less potent against serotonin uptake compared to its potency against dopamine uptake [1]. This selectivity window is comparable to that of GBR-12909, which exhibits >100-fold selectivity for DAT over NET and SERT, but GBR-12783's selectivity for DAT over NET has been reported to be narrower (18-90 fold) in some studies [2].

Monoamine Transporter Selectivity Norepinephrine Uptake Serotonin Uptake

Pro-Cognitive Effects and Cholinergic Modulation: GBR-12783 vs. Other DAT Inhibitors

GBR-12783 is distinguished from most dopamine transporter inhibitors by its validated ability to enhance cognitive performance in a passive avoidance task and to directly increase hippocampal acetylcholine release in vivo. Administration of GBR-12783 (10 mg/kg, i.p.) significantly improved retention performance in a one-trial passive avoidance test, an effect completely blocked by the muscarinic antagonist scopolamine, and concomitantly increased hippocampal acetylcholine release as measured in vivo [1]. Notably, this profile was not shared by the structurally related compound methylphenidate (Ritalin), where dopamine reuptake inhibition alone was insufficient to explain the cognitive outcomes [2].

Cognitive Enhancement Hippocampal Acetylcholine Memory Consolidation

In Vivo Duration of Action and Abuse Liability Profile vs. Cocaine

GBR-12783 exhibits a long-lasting in vivo duration of action coupled with a low abuse liability signature, in contrast to the rapid, transient effects of cocaine. Following intraperitoneal administration (10 mg/kg), GBR-12783 produced striatal dopamine uptake inhibition that was rapid in onset (less than 10 minutes) and of extended duration (greater than 5 hours) [1]. Preclinical reviews indicate that GBR-12909-based long-acting DAT inhibitors (class-level data) display significantly lower self-administration rates compared to cocaine, underpinning their evaluation as potential anti-addiction pharmacotherapies [2].

Abuse Liability In Vivo Duration Drug Discrimination

Behavioral Stimulant Effects: Reduced Sensitivity to Haloperidol Antagonism vs. Amphetamine

The stimulant locomotor effect of GBR-12783 is pharmacologically distinct from that of the indirect dopamine agonist dexamphetamine. The locomotor stimulation induced by dexamphetamine was more readily antagonized by the D2 receptor antagonist haloperidol than that induced by GBR-12783 [1]. This suggests a non-identical neurochemical mechanism underpinning the behavioral activation produced by these two agents, despite both ultimately elevating extracellular dopamine.

Behavioral Pharmacology Dopamine Antagonism Stimulant Locomotor Activity

Validated Research and Translational Application Scenarios for 1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine (GBR-12783)


Cocaine Use Disorder Pharmacotherapy Development (Preclinical)

Researchers investigating candidate anticraving or substitution therapies for cocaine use disorder can leverage GBR-12783 as a validated, long-lasting, high-affinity DAT inhibitor with a lower self-administration profile compared to cocaine. Its slow binding kinetics (mimicking the long-acting profile deemed favorable for 'maintenance' therapy [1]) and demonstrated synergy with cocaine in drug discrimination assays [2] make it a rational starting scaffold for medicinal chemistry campaigns aiming to optimize pharmacokinetic duration while minimizing abuse liability.

Pro-Cognitive and Cholinergic-Dopaminergic Interaction Studies in Rodent Models

For behavioral neuroscientists exploring the role of dopamine-acetylcholine interactions in learning and memory, GBR-12783 is a preferred research tool because it is the only DAT inhibitor with documented efficacy in passive avoidance paradigms, an effect which is directly linked to an increase in hippocampal acetylcholine release and is abolished by scopolamine [3]. This validated cholinergic mechanism provides a functional endpoint for pharmacological intervention studies that cannot be readily accessed with alternative pure DAT inhibitors like GBR-12935 or cocaine [4].

Autoradiographic Mapping of Striatal Dopamine Transporters (Ex Vivo/In Vivo Binding)

The tritiated form of GBR-12783 ([3H]GBR-12783) has been validated and established as a high-affinity radioligand for selective labeling of striatal DAT-rich regions, exhibiting a Kd of 1.6 nM and a Bmax of 10.3 pmol/mg protein [5]. Its high specific binding and low non-specific background in striatal membranes, combined with its superior potency over alternative radioligands like [3H]cocaine, make it a reliable probe for quantitative autoradiography in both naive and 6-OHDA-lesioned animal models of Parkinson's disease.

Pharmacological Differentiation of Psychostimulant Mechanisms in Locomotor Sensitization Paradigms

Given the demonstrable difference in sensitivity to D2 receptor blockade between GBR-12783 and direct/indirect dopamine agonists like dexamphetamine [6], GBR-12783 serves as a critical comparator tool in studies designed to delineate the neural circuitry of behavioral sensitization and cross-sensitization between different classes of stimulants. Its inclusion allows investigators to determine whether a given behavioral outcome is a general consequence of elevated synaptic dopamine or specific to the mechanism of dopamine elevation.

Quote Request

Request a Quote for 1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.